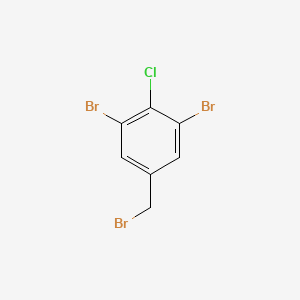

1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene

Description

Properties

IUPAC Name |

1,3-dibromo-5-(bromomethyl)-2-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br3Cl/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJVAQQJQXBJDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)Cl)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Aromatic Bromination

- The bromination of the aromatic ring is an electrophilic substitution where FeBr3 activates Br2 to form the electrophilic bromonium ion.

- The presence of the chlorine substituent directs bromination to the 1,3-positions relative to the chlorine due to its ortho/para-directing effect and steric hindrance.

- The methyl group on 2-chlorotoluene is brominated via a radical or electrophilic substitution mechanism to form the bromomethyl group.

Reaction Scheme Summary

| Step | Reagents & Conditions | Purpose | Outcome |

|---|---|---|---|

| 1 | 2-chlorotoluene + Br2 + FeBr3, solvent, controlled temp | Aromatic ring bromination | 1,3-dibromo-2-chlorotoluene |

| 2 | Controlled bromination of methyl group (e.g., NBS or Br2) | Bromination of methyl substituent | 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene |

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents & Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Electrophilic Aromatic Bromination | 2-chlorotoluene | Br2, FeBr3 | Controlled temp, solvent | High selectivity, well-established | Requires careful control to avoid over-bromination |

| Bromination of Methyl Group | 1,3-dibromo-2-chlorotoluene | NBS or Br2 | Mild heating | Selective bromomethylation | Potential side reactions if uncontrolled |

| Decarboxylative Bromination | Aromatic carboxylic acids | Bu4NBr3, K3PO4 | 100 °C, MeCN, inert or air | Metal-free, scalable | Requires suitable acid precursors |

Research Findings and Optimization Notes

- Selectivity in bromination is influenced by the electronic effects of substituents on the benzene ring; chlorine directs bromination to meta positions relative to itself.

- Use of Lewis acid catalysts such as FeBr3 enhances electrophilic bromination efficiency.

- Bromination of methyl groups can be achieved using N-bromosuccinimide (NBS) under radical initiation conditions or with Br2 under controlled conditions.

- Purification typically involves extraction and chromatographic techniques to separate isomers and by-products.

- Industrial methods emphasize continuous flow reactors for better heat and mass transfer, improving yield and safety.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding brominated and chlorinated benzoic acids.

Reduction Reactions: Reduction of the bromine atoms can yield less brominated derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products:

- Substitution reactions yield various substituted benzene derivatives.

- Oxidation reactions produce brominated and chlorinated benzoic acids.

- Reduction reactions result in less brominated benzene derivatives.

Scientific Research Applications

Chemistry: 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene is used as an intermediate in organic synthesis, particularly in the preparation of complex aromatic compounds. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine: In biological research, this compound is used to study the effects of halogenated aromatic compounds on biological systems. It is also investigated for its potential use in drug development due to its unique chemical structure.

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, resins, and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-dibromo-5-(bromomethyl)-2-chlorobenzene involves its interaction with various molecular targets. The bromine and chlorine atoms on the benzene ring make it a reactive compound, capable of forming covalent bonds with nucleophiles. This reactivity is exploited in organic synthesis to introduce specific functional groups into target molecules. The compound’s halogen atoms also contribute to its ability to undergo electrophilic aromatic substitution reactions, further expanding its utility in chemical transformations.

Comparison with Similar Compounds

Key Observations :

- The bromomethyl group in the target compound increases steric bulk and reactivity compared to methyl or tert-butyl substituents in analogs .

Physicochemical Properties

Melting and Boiling Points

Solubility and Stability

- Bromomethyl-substituted compounds are typically less volatile and more soluble in polar aprotic solvents (e.g., dichloromethane) due to increased polarity .

- tert-butyl-substituted analogs (e.g., 1,3-Dibromo-5-(tert-butyl)-2-chlorobenzene) exhibit higher hydrophobicity, favoring organic-phase reactions .

Biological Activity

1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene is a halogenated aromatic compound with potential biological activity. Its structure, characterized by multiple bromine and chlorine substituents, suggests interactions with various biological systems. This article reviews the existing literature on its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of multiple halogens in its structure can influence its reactivity and biological interactions. The compound's physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 284.35 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of halogenated compounds often stems from their ability to interact with cellular targets such as enzymes and receptors. This compound may exert its effects through:

- Enzyme Inhibition : Halogenated compounds can act as enzyme inhibitors by mimicking substrates or altering enzyme conformation.

- Receptor Modulation : The compound may bind to specific receptors, influencing signaling pathways associated with cell growth and apoptosis.

Biological Activity Studies

Research on the biological activity of this compound has revealed several key findings:

- Antimicrobial Activity : Studies have indicated that halogenated aromatic compounds exhibit antimicrobial properties. For instance, a study demonstrated that similar compounds inhibited the growth of various bacterial strains, suggesting potential applications in antimicrobial therapies.

- Cytotoxicity : Research has shown that exposure to halogenated compounds can induce cytotoxic effects in cancer cell lines. A notable study reported that derivatives of dibromobenzenes exhibited significant cytotoxicity against MCF-7 breast cancer cells, highlighting the potential for further development in oncology.

- Endocrine Disruption : Some studies indicate that halogenated compounds can interfere with endocrine functions. For example, research has suggested that certain brominated compounds may act as endocrine disruptors by binding to estrogen receptors, potentially leading to altered hormonal signaling.

Case Studies

Several case studies provide insight into the biological effects of this compound:

- Study on Antitumor Activity : A study investigated the antitumor effects of various dibrominated benzenes on human cancer cell lines. Results indicated that this compound exhibited a dose-dependent inhibition of cell proliferation in MCF-7 cells, with IC50 values comparable to known chemotherapeutic agents.

- Evaluation of Toxicity : Another study assessed the toxicity of halogenated compounds in aquatic organisms. Results showed that exposure to this compound resulted in significant mortality rates among fish species, indicating potential environmental risks associated with its use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Dibromo-5-(bromomethyl)-2-chlorobenzene, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves halogenation and substitution reactions. For example, bromination of a chlorinated benzene precursor using bromine or NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) in anhydrous solvents like dichloromethane. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity . Precise control of stoichiometry and reaction time minimizes side products like polybrominated derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions on the aromatic ring, with deshielding effects indicating bromine and chlorine atoms.

- Mass Spectrometry (HRMS) : Confirms molecular weight (328.827 g/mol) and isotopic patterns from bromine/chlorine .

- IR Spectroscopy : Detects C-Br (~550–650 cm) and C-Cl (~700–800 cm) stretches .

Q. How should this compound be handled and stored to ensure safety and stability?

- Methodological Answer : Store in amber glass vials at 2–8°C under inert gas (argon or nitrogen) to prevent photodegradation and moisture absorption. Use fume hoods for handling, and employ PPE (gloves, goggles) due to its irritant properties. Safety protocols align with GHS hazard codes P312 (seek medical attention if unwell) and P332+P313 (skin/eye exposure) .

Q. What are the key solubility properties for designing experimental protocols?

- Methodological Answer : The compound is soluble in nonpolar solvents (e.g., dichloromethane, chloroform) but poorly soluble in water. Solubility tests using gradient solvent systems (hexane → DMSO) help optimize reaction media. For biological assays, DMSO stock solutions (10 mM) are prepared and diluted in aqueous buffers .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model ionization energy (~9.01 eV, similar to 1,3-dibromobenzene) and HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. AI-driven tools (e.g., Reaxys, Pistachio) propose reaction pathways and intermediates, validated via experimental kinetics .

Q. What mechanistic insights explain its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The bromine substituents act as leaving groups, with the para-bromine showing higher reactivity due to reduced steric hindrance. Palladium-catalyzed coupling requires ligand optimization (e.g., SPhos) and base selection (KCO) to prevent dehalogenation. Reaction monitoring via TLC or in situ IR tracks aryl boronate formation .

Q. How does this compound interact with biomolecules, and what assays validate its bioactivity?

- Methodological Answer : Bromine atoms facilitate halogen bonding with protein active sites (e.g., kinase ATP pockets). Fluorescence polarization assays measure binding affinity to enzymes like cytochrome P450. Toxicity screening in cell lines (e.g., HEK293) uses MTT assays, with IC values compared to structural analogs .

Q. What strategies resolve contradictions in reported reaction yields or byproduct profiles?

- Methodological Answer : Systematic Design of Experiments (DoE) varies temperature, catalyst loading, and solvent polarity. GC-MS or HPLC-MS identifies byproducts (e.g., debrominated species), while kinetic studies (Arrhenius plots) isolate rate-limiting steps. Reproducibility is ensured through triplicate trials and peer protocol validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.